3-(Hydroxymethyl)isonicotinic acid
Overview
Description
3-(Hydroxymethyl)isonicotinic acid is an organic compound derived from isonicotinic acid It features a hydroxymethyl group (-CH2OH) attached to the third position of the pyridine ring, which is substituted with a carboxylic acid group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)isonicotinic acid typically involves the functionalization of isonicotinic acid. One common method is the hydroxymethylation of isonicotinic acid using formaldehyde under basic conditions. The reaction proceeds as follows:
- Dissolve isonicotinic acid in a suitable solvent such as water or ethanol.
- Add formaldehyde and a base, such as sodium hydroxide, to the solution.
- Heat the reaction mixture to promote the hydroxymethylation reaction.
- After completion, the product is isolated by filtration or extraction and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid, forming isonicotinic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, forming 3-(Hydroxymethyl)isonicotinol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to substitute the hydroxymethyl group.
Major Products
Oxidation: Isonicotinic acid.
Reduction: 3-(Hydroxymethyl)isonicotinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Hydroxymethyl)isonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are investigated for their therapeutic potential, particularly in the treatment of tuberculosis and other infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its functional groups that can undergo further chemical modifications.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)isonicotinic acid depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting enzymes or interfering with metabolic pathways in pathogens. For example, isoniazid, a derivative of isonicotinic acid, inhibits the synthesis of mycolic acids in the cell walls of Mycobacterium tuberculosis, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: The parent compound, lacking the hydroxymethyl group.
Nicotinic acid: An isomer with the carboxylic acid group at the third position.
Picolinic acid: Another isomer with the carboxylic acid group at the second position.
Uniqueness
3-(Hydroxymethyl)isonicotinic acid is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group on the pyridine ring. This dual functionality allows for diverse chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
3-(hydroxymethyl)pyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-4-5-3-8-2-1-6(5)7(10)11/h1-3,9H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYBRTJVDQOITP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509118 | |
Record name | 3-(Hydroxymethyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81113-13-5 | |
Record name | 3-(Hydroxymethyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90509118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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